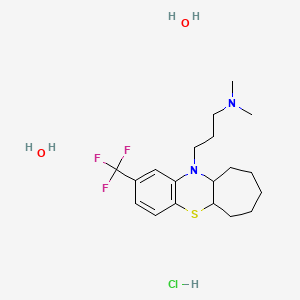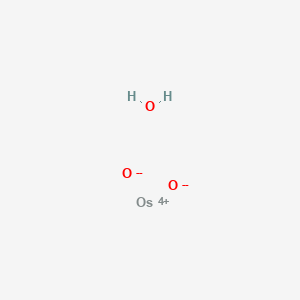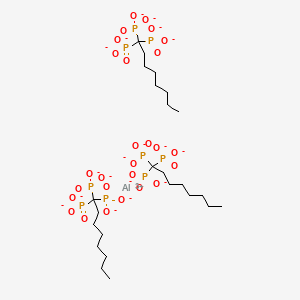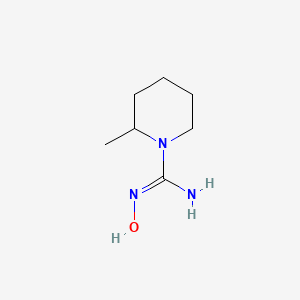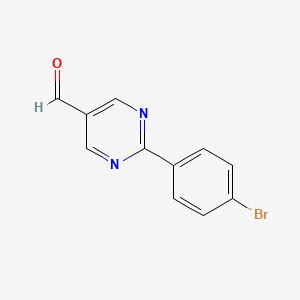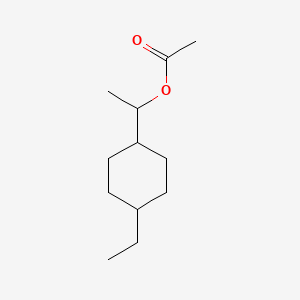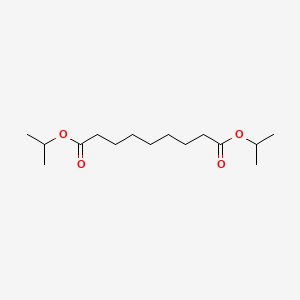
Diisopropyl azelate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropyl azelate is an organic compound with the molecular formula C15H28O4. It is an ester derived from azelaic acid and isopropanol. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a colorless liquid with a mild odor and is used in the synthesis of various materials and chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diisopropyl azelate can be synthesized through the esterification of azelaic acid with isopropanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous addition of azelaic acid and isopropanol to a reactor, along with a catalyst. The reaction mixture is then heated and stirred to promote esterification. The resulting product is purified through distillation to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Diisopropyl azelate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form azelaic acid and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Azelaic acid and other carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Diisopropyl azelate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of biodegradable polymers, plasticizers, and lubricants.
Wirkmechanismus
The mechanism of action of diisopropyl azelate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of azelaic acid and isopropanol. Azelaic acid, in turn, has been shown to modulate various biological pathways, including those involved in inflammation and microbial growth .
Vergleich Mit ähnlichen Verbindungen
Diisopropylamine: A secondary amine with similar structural features but different chemical properties.
Diethyl azelate: An ester of azelaic acid with ethanol, used in similar applications but with different physical properties.
Uniqueness: Diisopropyl azelate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
6946-84-5 |
|---|---|
Molekularformel |
C15H28O4 |
Molekulargewicht |
272.38 g/mol |
IUPAC-Name |
dipropan-2-yl nonanedioate |
InChI |
InChI=1S/C15H28O4/c1-12(2)18-14(16)10-8-6-5-7-9-11-15(17)19-13(3)4/h12-13H,5-11H2,1-4H3 |
InChI-Schlüssel |
MCQNUBHLBYBDRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)CCCCCCCC(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



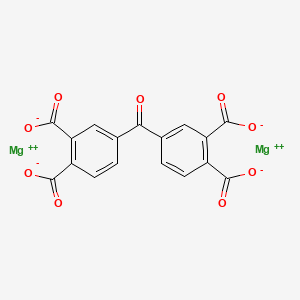
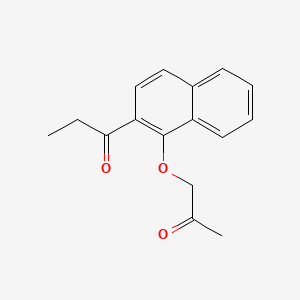

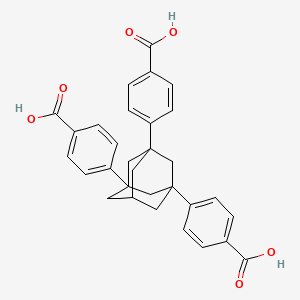
![2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13780187.png)
![Methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt](/img/structure/B13780192.png)
